N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide
Description
"N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide" is a synthetic small molecule featuring a benzimidazole core linked via a propyl chain to an indole-3-carboxamide moiety. The indole ring is further substituted with a 2-methoxyethyl group at the 1-position.
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-14-13-26-15-17(16-7-2-5-10-20(16)26)22(27)23-12-6-11-21-24-18-8-3-4-9-19(18)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
OUHATMCPYQIJTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking to Indole Structure: The benzimidazole derivative is then reacted with a suitable indole precursor. This step often involves coupling reactions facilitated by catalysts such as palladium or copper.
Introduction of Methoxyethyl Group: The final step involves the alkylation of the indole nitrogen with 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide ()
- Structure : Shares an indole-carboxamide backbone but replaces benzimidazole with imidazole and positions the methoxy group at the indole’s 5-position.
- Key Difference: The imidazole ring (vs.
N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide ()
Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) ()
- Structure : Lacks the indole-carboxamide moiety but retains the benzimidazole-propyl motif.
- Key Difference : The absence of the indole ring limits interactions with hydrophobic enzyme pockets, as seen in its moderate MRSA inhibition (−7.3 kcal/mol binding affinity) .
Physicochemical Properties
*logP values estimated via analogous structures. The target compound’s 2-methoxyethyl group increases hydrophilicity compared to purely alkyl chains (e.g., propanamide in ) but retains moderate lipophilicity for membrane permeability .
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